molecular formula C21H20ClN3O2 B3584157 3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3584157
M. Wt: 381.9 g/mol
InChI Key: SVHPBNGFTKVLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrole ring substituted with a chloro group, a methylphenyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include 2-methylphenyl derivatives and phenylpiperazine. The key steps in the synthesis may involve:

    Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chloro group can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-CHLORO-1-(2-METHYLPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Contains a methyl group instead of a phenyl group on the piperazine ring, which may influence its properties.

Uniqueness

The presence of the chloro group and the specific substitution pattern in 3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE makes it unique compared to similar compounds

Properties

IUPAC Name

3-chloro-1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-15-7-5-6-10-17(15)25-20(26)18(22)19(21(25)27)24-13-11-23(12-14-24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPBNGFTKVLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-1-(2-METHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.